1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,4-dimethylphenyl)piperazine
Description
The compound 1-{7-chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}-4-(2,4-dimethylphenyl)piperazine features a triazoloquinazoline core fused with a piperazine moiety. Key structural attributes include:
- Triazoloquinazoline scaffold: A heterocyclic system combining triazole and quinazoline rings, known for modulating biological targets such as kinases and neurotransmitter receptors .
- Substituents: 7-Chloro group: Enhances lipophilicity and may influence receptor binding . 4-(2,4-Dimethylphenyl)piperazine: The piperazine ring is a common pharmacophore in CNS-active and anticancer agents, while the dimethylphenyl substituent may enhance steric interactions .
Properties
IUPAC Name |
7-chloro-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClF3N6/c1-17-6-8-23(18(2)14-17)36-10-12-37(13-11-36)26-22-16-21(29)7-9-24(22)38-27(33-26)25(34-35-38)19-4-3-5-20(15-19)28(30,31)32/h3-9,14-16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDJUXGIDEHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,4-dimethylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the triazoloquinazoline core.
Substitution Reactions: The chloro, dimethylphenyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,4-dimethylphenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazoloquinazoline core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-chlorosuccinimide and alkylating agents such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C27H22ClF3N6O
- Molecular Weight : 526.9 g/mol
- CAS Number : 931311-80-7
- Structure : The compound features a quinazoline core substituted with various functional groups that enhance its biological activity.
Anticancer Properties
Quinazoline derivatives are known for their anticancer activities. Several studies have reported that compounds similar to 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,4-dimethylphenyl)piperazine exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : These compounds often act as inhibitors of critical signaling pathways involved in tumor growth and proliferation. For instance, they may target the Platelet-Derived Growth Factor (PDGF) receptor or Aurora kinases, which are pivotal in cell cycle regulation and tumorigenesis .
-
Case Studies :
- A series of quinazoline derivatives were evaluated for their potential to inhibit PDGF receptor activity. Compounds demonstrated selective and potent inhibition, suggesting a promising avenue for targeted cancer therapies .
- In vitro studies have shown that related compounds can effectively induce apoptosis in leukemia cell lines, showcasing their potential as novel anticancer agents .
Neurological Applications
The piperazine moiety present in this compound is associated with various neurological effects:
- Antidepressant Activity : Piperazine derivatives have been explored for their potential antidepressant properties. Preliminary studies suggest that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for mood regulation .
-
Case Studies :
- Research has indicated that certain piperazine-based compounds exhibit anxiolytic effects in animal models, highlighting their potential use in treating anxiety disorders .
- The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation into treatments for neurological disorders such as depression and anxiety .
Synthesis and Development
The synthesis of This compound involves multiple steps that include the formation of the quinazoline core followed by strategic substitutions to enhance biological activity. Research into synthetic methodologies continues to evolve, aiming to improve yield and reduce environmental impact during production.
Mechanism of Action
The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparison of Triazoloquinazoline and Piperazine Derivatives
Key Observations :
- The trifluoromethyl group in the target compound and analogs (e.g., ) enhances metabolic stability and target binding compared to non-fluorinated derivatives .
- Piperazine vs.
- Sulfonyl vs. Trifluoromethyl : Sulfonyl groups (e.g., ) improve solubility but may reduce membrane permeability compared to trifluoromethyl .
Pharmacological and Metabolic Comparisons
Table 2: Pharmacokinetic and Pharmacodynamic Profiles
Key Findings :
- The piperazine moiety in the target compound may undergo CYP2D6-mediated metabolism, necessitating caution with co-administered inhibitors like thioridazine .
- Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life but increasing the risk of accumulation in lipid-rich tissues .
- Triazoloquinazolines with chlorine substituents (e.g., 7-Cl in the target compound) show enhanced antiproliferative activity in vitro compared to non-halogenated analogs .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Para- or meta-substituted trifluoromethylphenyl groups (as in the target compound) correlate with higher antiparasitic and anticancer activity compared to electron-donating groups (e.g., -OCH₃) .
- Piperazine Substitution : Bulky aryl groups (e.g., 2,4-dimethylphenyl) in piperazines improve receptor selectivity but may reduce solubility .
- Triazole Fusion Position : The [1,2,3]triazolo[1,5-a]quinazoline scaffold in the target compound favors planar geometry, enhancing intercalation with DNA or enzyme active sites .
Biological Activity
The compound 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,4-dimethylphenyl)piperazine (often referred to as C680-0789) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C22H19ClF3N5
- Molecular Weight : 426.86 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(CCC1)CN1c1nc2c(-c3cc(C(F)(F)F)ccc3)nnn2c(cc2)c1cc2Cl
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. The compound under discussion has shown cytotoxic effects against various cancer cell lines:
In vitro assays using the MTT method indicated that C680-0789 effectively inhibits cell proliferation in these lines, suggesting its potential as an anticancer agent.
Acetylcholinesterase Inhibition
Another notable activity of quinazoline derivatives is their capacity to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The compound's structural analogs have shown promising AChE inhibitory activity:
- Mechanism : The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mechanistic Studies
The mechanism of action for C680-0789 involves multiple pathways:
- Targeting Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer proliferation and survival pathways.
- Cell Cycle Arrest : C680-0789 may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
A comprehensive study evaluated the pharmacokinetic properties of a related compound with a similar structure. The findings suggested high oral bioavailability (>90%) and significant plasma concentration peaks post-administration, indicating favorable absorption characteristics for therapeutic use .
Pharmacodynamics
The compound's pharmacodynamics have been explored in animal models:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise coupling : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in triazoloquinazoline synthesis . Key reagents include CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system.
- Purification : Employ silica gel chromatography with ethyl acetate:hexane (1:8) gradients to isolate intermediates. Monitor reaction progress via TLC (1:2 hexane:ethyl acetate) .
- Critical parameters : Control reaction temperature (ambient for triazole formation) and stoichiometry (1.2 equiv. azide derivatives) to minimize side products .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethylphenyl and dimethylphenyl groups). Compare chemical shifts with similar triazoloquinazoline derivatives .
- X-ray crystallography : Resolve planar triazoloquinazoline core alignment (e.g., 59.3° dihedral angle for phenoxy substituents) to confirm stereoelectronic effects .
- HPLC-MS : Assess purity (>95%) and molecular weight (538.96 g/mol) using reverse-phase C18 columns and electrospray ionization .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodology :
- Accelerated degradation studies : Expose the compound to pH extremes (1–13), elevated temperatures (40–80°C), and UV light. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Solution stability : Test solubility in DMSO, ethanol, and aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodology :
- Hybrid computational-experimental workflows : Combine density functional theory (DFT) calculations (e.g., reaction path searches) with in situ IR spectroscopy to validate transition states .
- Diamine switch strategy : Adjust enantioselectivity by switching between (-)-sparteine and (+)-sparteine surrogates during lithiation-trapping of piperazine intermediates .
- Feedback loops : Use ICReDD’s approach to iteratively refine computational models with experimental data (e.g., optimizing lithiation times) .
Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?
- Methodology :
- Asymmetric lithiation : Functionalize the piperazine ring using s-BuLi/(-)-sparteine to generate α-substituted piperazines with >90% enantiomeric excess (ee) .
- Steric hindrance optimization : Introduce bulky N-alkyl groups (e.g., α-methylbenzyl) to suppress ring fragmentation during lithiation .
- Chiral HPLC : Separate enantiomers using cellulose-based columns and validate ee via circular dichroism (CD) spectroscopy .
Q. What mechanistic insights explain the compound’s potential biological activity (e.g., kinase inhibition)?
- Methodology :
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize targets based on trifluoromethylphenyl’s hydrophobic interactions .
- Enzyme assays : Test inhibition of recombinant kinases in vitro (IC₅₀ determination) with fluorescence-based ADP-Glo™ assays .
- Structure-activity relationship (SAR) : Modify the 2,4-dimethylphenyl group and quantify changes in potency to identify critical pharmacophores .
Q. How can researchers design experiments to study metabolic pathways or degradation products of this compound?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify Phase I metabolites (e.g., hydroxylation, N-dealkylation) via UPLC-QTOF-MS .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic fate using mass spectrometry .
- Ecotoxicity screening : Use zebrafish embryos or Daphnia magna to assess environmental impact of degradation byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
